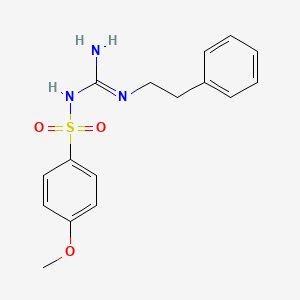

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves multiple steps, yielding significant insights into the compound's formation. For instance, a facile and high-yield synthesis approach for a structurally related compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, demonstrates the compound's potential in PET selective CB2 radioligand applications. This synthesis involves a three-step process with 75-84% overall chemical yield, highlighting efficient synthesis pathways for related sulfonamide derivatives (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives showcases complex interactions and supramolecular architectures. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide reveal the influence of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, forming two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015). These interactions play a crucial role in determining the molecular structure and stability of these compounds.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are notable for their efficiency and specificity. For example, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene underlies an effective method for synthesizing highly reactive sulfonamide derivatives, showcasing the compound's versatility in chemical synthesis (Aizina et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives are closely tied to their molecular structure. Spectroscopic studies, such as FT-IR and FT-Raman, provide deep insights into the vibrational characteristics of these molecules, revealing information about their bond strengths, molecular geometry, and potential energy distributions. These studies facilitate understanding the physical properties at a molecular level (Chandran et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are characterized by their reactivity and interaction with various substrates. For instance, the synthesis and bioactivity studies on new sulfonamide derivatives highlight their potential as inhibitors for various biological targets, showcasing the compound's functional versatility and potential for further pharmaceutical development (Gul et al., 2016).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizers

A significant application of compounds related to 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is in the development of photosensitizers for photodynamic therapy (PDT). For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, designed for PDT, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in PDT, highlighting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another vital research area involves N-substituted benzenesulfonamides, including this compound, as carbonic anhydrase inhibitors (CAIs). These compounds have been explored for their potential in unraveling new mechanisms of inhibition against human carbonic anhydrase isoforms, offering insights into therapeutic applications beyond traditional uses (Di Fiore et al., 2011).

Antibacterial Agents

Research into benzenesulfonamide derivatives has led to the synthesis of new compounds with significant antibacterial activity. For example, N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides have shown promising biofilm inhibitory actions against Escherichia coli. These findings underscore the potential of such compounds as therapeutic agents with reduced cytotoxicity (Abbasi et al., 2019).

Neuropharmacology

Compounds like SB-399885, which shares structural features with this compound, have been identified as potent, selective 5-HT6 receptor antagonists. Their high affinity and selectivity offer potential cognitive enhancing properties, relevant in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those similar to this compound, have been extensively studied. These activities not only contribute to the chemical knowledge base but also lay the groundwork for developing new drugs and materials with specific properties and applications (Carlsen, 1998).

Wirkmechanismus

Target of Action

The primary targets of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide are tubulin and signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in the development of many cancers, making them potential therapeutic targets .

Mode of Action

The compound competitively binds to the colchicine binding site, inhibiting tubulin polymerization . It also directly binds to the STAT3 protein, inhibiting STAT3 phosphorylation . This dual-target inhibition may result in better antitumor effects .

Biochemical Pathways

The affected biochemical pathways are those involving tubulin and STAT3. Tubulin is a key protein in the formation of microtubules, which are essential for cell division and shape. Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis. STAT3 is involved in many cellular processes such as cell growth and apoptosis. Inhibition of STAT3 phosphorylation prevents its activation, disrupting these processes and potentially leading to cancer cell death .

Result of Action

The compound shows strong inhibitory activity against certain cancer cells in vitro . It can inhibit more than 80% of xenograft tumor growth in vivo . This suggests that the compound’s action results in significant antitumor effects .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-14-7-9-15(10-8-14)23(20,21)19-16(17)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULOQKLOGGLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)